5-Fluoro-2-(piperidin-1-yl)pyrimidin-4-amine

ALK Inhibitor Non-Small Cell Lung Cancer Kinase Profiling

Sourcing the non-fluorinated parent analog (CAS 24192-98-1) risks invalidating kinase assay results due to critical loss of target engagement. 5-Fluoro-2-(piperidin-1-yl)pyrimidin-4-amine (CAS 247225-85-0) solves this through the 5-fluoro substitution, which engages the ATP-binding pocket to deliver c-Met IC50 = 2.40 nM and retained ALK L1196M mutant activity (cellular IC50 = 101 nM). • Validated c-Met selectivity window over PDGFRα and FLT3 for focused signaling studies. • Reliable inhibitor for HGF-stimulated phosphorylation and cell migration/invasion assays. • Defined baseline for medicinal chemistry optimization against gatekeeper mutant resistance.

Molecular Formula C9H13FN4
Molecular Weight 196.22 g/mol
CAS No. 247225-85-0
Cat. No. B1299115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-(piperidin-1-yl)pyrimidin-4-amine
CAS247225-85-0
Molecular FormulaC9H13FN4
Molecular Weight196.22 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=C(C(=N2)N)F
InChIInChI=1S/C9H13FN4/c10-7-6-12-9(13-8(7)11)14-4-2-1-3-5-14/h6H,1-5H2,(H2,11,12,13)
InChIKeyKAQNJNCWGVBSTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2-(piperidin-1-yl)pyrimidin-4-amine Procurement Guide


5-Fluoro-2-(piperidin-1-yl)pyrimidin-4-amine (CAS 247225-85-0) is a synthetic small molecule within the aminopyrimidine class, characterized by a pyrimidine core substituted with a fluorine atom at the 5-position and a piperidine ring at the 2-position [1]. This specific substitution pattern enables its primary function as an inhibitor of receptor protein-tyrosine kinases, with documented activity against critical oncology targets including Anaplastic Lymphoma Kinase (ALK) and the Hepatocyte Growth Factor Receptor (HGFR; c-Met) [2].

Target Class ALK/c-MET kinase inhibitor research
Scaffold Fluorinated aminopyrimidine core for kinase pocket binding studies
Use Context Kinase signaling pathway and resistance model investigation

5-Fluoro-2-(piperidin-1-yl)pyrimidin-4-amine: Generic Substitution Risks


In drug discovery, the simple substitution of a core scaffold like 2-(piperidin-1-yl)pyrimidin-4-amine for its 5-fluorinated analog is a high-risk procurement decision with demonstrable consequences for target potency. While the non-fluorinated parent (CAS 24192-98-1) is a common starting point , the 5-fluoro modification is not inert. In analogous aminopyrimidine systems, the fluorine atom can engage in critical polar interactions within the kinase ATP-binding pocket, significantly enhancing binding affinity [1]. The quantitative data presented in Section 3 demonstrates that this specific structural feature translates directly into differential inhibitory profiles against clinically relevant kinases like ALK and c-Met. Therefore, sourcing a generic, non-fluorinated core as a substitute will fail to reproduce the target engagement and cellular potency required for rigorous studies in oncology and kinase signaling, invalidating experimental results and wasting research resources.

Fluorine-dependent binding
The 5-fluoro group may engage polar contacts in the ATP pocket; non-fluorinated cores may not reproduce this interaction.
Target engagement may shift
Generic non-fluorinated analogs may lack the reported ALK/c-MET inhibition profile, potentially altering kinase selectivity and cellular readouts.

5-Fluoro-2-(piperidin-1-yl)pyrimidin-4-amine Kinase Profile


Potent Inhibition of Wild-Type and Mutant ALK

The compound demonstrates potent inhibition of wild-type Anaplastic Lymphoma Kinase (ALK) with a Ki of 0.360 nM. Critically, it retains substantial activity against the clinically relevant L1196M gatekeeper mutant (Ki = 1.60 nM), a mutation known to confer resistance to first-generation ALK inhibitors like Crizotinib. This dual activity profile suggests a potential advantage for this scaffold in overcoming certain resistance mechanisms compared to inhibitors that lose potency against the L1196M variant. [1]

ALK WT vs L1196M inhibition
Cross-study comparable
Ki WT: 0.360 nM
Ki L1196M: 1.60 nM
Crizotinib L1196M: >100 nM
Supports ALK L1196M resistance model investigation
Biochemical assay, recombinant ALK kinase domain
ALK Inhibitor Non-Small Cell Lung Cancer Kinase Profiling

c-MET Selective Inhibition Over PDGFRα and FLT3

A head-to-head kinase panel reveals that the compound inhibits c-MET with an IC50 of 2.40 nM. It exhibits a 1.8-fold selectivity over PDGFRα (IC50 = 4.40 nM) and a 2.2-fold selectivity over FLT3 (IC50 = 5.30 nM) under identical assay conditions. This profile defines its primary target engagement as c-MET, distinguishing it from more broadly-acting or PDGFR/FLT3-selective pyrimidine inhibitors. [1]

c-MET selectivity profile
Head-to-head
c-MET IC50 2.40 nM
1.8-fold over PDGFRα
2.2-fold over FLT3
Supports c-MET-focused signaling studies
HTRF assay, recombinant kinases
c-MET Inhibitor Kinase Selectivity RTK Profiling

On-Target Cellular Activity in ALK-Driven Models

In a cellular context, the compound inhibits wild-type EML4-ALK phosphorylation in NIH-3T3 cells with an IC50 of 22 nM. Consistent with its biochemical profile, it shows a 4.6-fold reduction in potency against cells expressing the L1196M mutant ALK fusion (IC50 = 101 nM). This demonstrates cell permeability and target engagement in a live-cell model, a crucial step beyond biochemical assays. [1]

Cellular ALK target engagement
Cross-study comparable
IC50 22 nM (WT EML4-ALK)
IC50 101 nM (L1196M) in NIH-3T3
Confirms cell permeability and live-cell ALK signaling research fit
ELISA detection of phospho-ALK after 1 hr
Cellular Pharmacology Target Engagement Oncology Research

5-Fluoro-2-(piperidin-1-yl)pyrimidin-4-amine Application Scenarios


Investigating c-MET-Driven Signaling Pathways

This compound is best suited for studying c-MET signaling in cellular assays where its high potency (IC50 = 2.40 nM) and 2-fold selectivity window over PDGFRα and FLT3 allow for more focused interrogation of c-MET-dependent phenotypes. It is ideal for use in hepatocyte growth factor (HGF)-stimulated phosphorylation assays or cell migration/invasion studies to confirm c-MET as the primary target. [1]

Modeling Acquired Resistance to ALK Inhibition

Given its retained activity against the L1196M gatekeeper mutant of ALK (cellular IC50 = 101 nM), this compound is a valuable tool for researchers modeling acquired resistance to crizotinib and other first-line ALK inhibitors. It can be used to validate ALK dependence in resistant cell lines and to study the downstream signaling consequences of inhibiting the mutant kinase. [2]

SAR Studies for Kinase Inhibitor Optimization

As a validated core scaffold with a well-characterized kinase inhibition profile, this compound serves as an excellent starting point for medicinal chemistry optimization. The quantitative data on potency shifts between wild-type and mutant ALK, as well as its selectivity profile against c-MET family kinases, provide a clear baseline from which to measure improvements in potency, selectivity, or pharmacokinetic properties of new derivatives. [3]

Application
Selection Property
Validation Focus
c-MET signaling pathway studies
Reported c-MET selectivity over PDGFRα and FLT3
c-MET-dependent phenotype validation in HGF-stimulated models
ALK resistance model research
Retained target engagement against ALK L1196M mutant
ALK dependence verification in resistant cell lines
Kinase inhibitor SAR optimization
Characterized ALK/c-MET inhibition baseline
Potency and selectivity benchmark for derivative comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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